REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][N:4]1[C:13]2[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][C:19]=3[C:20](=[O:21])[C:12]=2[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]1=[O:22].[NH2:23][CH2:24][CH2:25][OH:26].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[OH:26][CH2:25][CH2:24][NH:23][CH2:2][CH2:3][N:4]1[C:13]2[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][C:19]=3[C:20](=[O:21])[C:12]=2[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]1=[O:22] |f:2.3.4|
|
Name
|
6-(2-chloroethyl)-5,11-dioxo-5,6-dihydro-11H-indeno[1,2-c]isoquinoline
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClCCN1C(C2=CC=CC=C2C2=C1C=1C=CC=CC1C2=O)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is treated
|
Type
|
FILTRATION
|
Details
|
The hot mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the product collected
|
Type
|
FILTRATION
|
Details
|
on filter
|
Type
|
WASH
|
Details
|
washed with 10 ml of ethanol
|
Type
|
WAIT
|
Details
|
After twelve hours of standing in refrigerator
|
Type
|
CUSTOM
|
Details
|
(5° C. the eliminated crystallic substance is separated by suction
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried at temperature of 60° C
|
Type
|
CUSTOM
|
Details
|
is 184° C
|
Type
|
CUSTOM
|
Details
|
to purify the substance as in Example 1
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
OCCNCCN1C(C2=CC=CC=C2C2=C1C=1C=CC=CC1C2=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |